匹多莫德杂质 Y

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

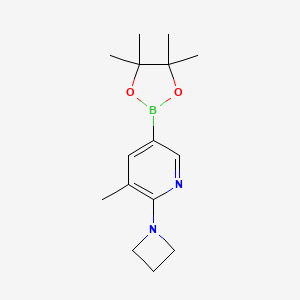

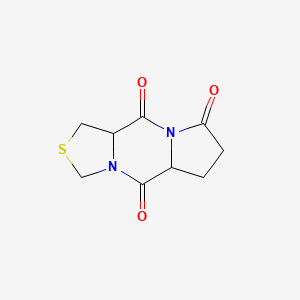

Pidotimod Impurity Y is an impurity of Pidotimod, which is an immunomodulator .

Synthesis Analysis

The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water without the protection step . This one-pot, direct synthesis of the immunostimulant drug pidotimod runs well at room temperature and involves a simple purification process .

Molecular Structure Analysis

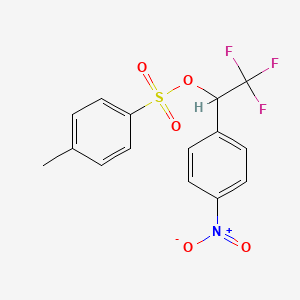

The molecular formula of Pidotimod Impurity Y is C9H10N2O3S . The molecule contains a total of 27 bonds, including 17 non-H bonds, 3 multiple bonds, 3 double bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 1 tertiary amide (aliphatic), 1 imide (-thio), and 1 sulfide .

Chemical Reactions Analysis

The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water . This reaction runs well at room temperature and involves a simple purification process .

科学研究应用

匹多莫德的免疫调节作用

- 匹多莫德表现出显著的免疫调节特性,通过增强免疫细胞的功能改善患者的临床状况。它对适应性免疫和先天性免疫的作用包括增加针对细菌的唾液 IgA 的浓度和调节气道上皮细胞功能。这对减少呼吸道感染的频率和严重程度具有重要意义,尤其是在儿童和老年人等脆弱人群中 (Ferrario 等,2015)。

代谢组学通路修饰

- 一项针对非囊性纤维化支气管扩张患者的研究表明,匹多莫德会改变呼出气冷凝液中的代谢组学通路,表明呼吸代谢表型发生了转变。这与恶化率的显着下降有关,表明在炎症性呼吸道疾病中具有治疗益处 (D’Amato 等,2019)。

协同免疫刺激活性

- 匹多莫德与红参酸性多糖在环磷酰胺治疗的小鼠中联合治疗显示出协同作用,可恢复免疫功能。这表明匹多莫德在联合疗法中增强免疫活性的潜在益处 (Du 等,2008)。

在慢性丙型肝炎中的作用

- 对慢性丙型肝炎患者的研究表明,匹多莫德可以显着改善免疫功能,突出了其作为增强病毒性肝炎免疫反应的辅助治疗的潜力 (Hui,2006)。

对树突状细胞的作用机制

- 发现匹多莫德可以促进树突状细胞的功能性成熟,并上调 T 细胞相互作用的关键分子的表达。这强调了它作为鼻内疫苗策略中佐剂的潜力,以诱导更有效的黏膜和全身免疫反应 (Giagulli 等,2009)。

未来方向

属性

IUPAC Name |

5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWTZCIFAMNMKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1C(=O)N3CSCC3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801137585 |

Source

|

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pidotimod Impurity Y | |

CAS RN |

161771-76-2 |

Source

|

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161771-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。